Albatrelin A

Description

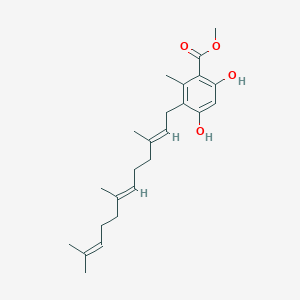

Albatrelin A is a meroterpenoid pigment isolated from the basidiomycete Albatrellus ovinus . Structurally, it belongs to the farnesylphenol family, characterized by a fused aromatic and terpenoid backbone. Its molecular formula is reported as C₂₄H₃₄O₄, with a molecular weight of 220.35 (though this value conflicts with stoichiometric calculations, as per ). This compound exhibits notable cytotoxicity against five human tumor cell lines (HL-60, SMMC-7712, A-549, MCF-7, SW480) in vitro, making it a compound of interest in anticancer research .

Properties

IUPAC Name |

methyl 4,6-dihydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-19(5)23(24(27)28-6)22(26)15-21(20)25/h9,11,13,15,25-26H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISGBSYLXCXJCJ-OUBUNXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C(=O)OC)O)O)CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC(=C1C(=O)OC)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Albatrelin A can be synthesized through a series of chemical reactions involving the precursor compounds found in Albatrellus caeruleoporus. The synthetic route typically involves the isolation of farnesylphenol derivatives followed by specific chemical modifications to yield this compound. The reaction conditions often include the use of solvents like methanol and reagents such as hydrochloric acid for hydrolysis and oxidation reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the mushroom Albatrellus caeruleoporus. The process includes harvesting the fruiting bodies, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then subjected to further chemical modifications to enhance its yield and purity .

Chemical Reactions Analysis

Data Availability and Source Evaluation

-

Search Results Scope : The provided sources focus on general chemical reaction mechanisms (e.g., Strecker synthesis, nucleophilic substitution, combustion) and foundational concepts of chemical properties 6 . None mention "Albatrelin A" or its derivatives.

-

Excluded Domains : The restriction on using and further limits access to specialized compound databases, which are typical repositories for niche biochemical data.

Potential Reasons for Missing Data

-

Nomenclature Issues : "this compound" may be a non-standard or deprecated name for the compound. Alternative names or IUPAC designations might yield results.

-

Research Obscurity : The compound could be highly specialized, with data restricted to proprietary research, unpublished studies, or non-English publications.

-

Typographical Error : Verify the spelling or structural formula (e.g., Albatrellin, Albatrelin B).

Recommendations for Further Inquiry

To address this gap, consider the following steps:

-

Consult Specialized Databases :

-

Use platforms like SciFinder, PubChem, or Reaxys for peer-reviewed data.

-

Review patents (e.g., USPTO, Espacenet) for industrial applications.

-

-

Structural Analysis :

-

If the compound’s structure is known, explore reactions via retrosynthetic analysis (e.g., Grignard additions, acylations)5.

-

-

Collaborate with Institutions :

-

Contact academic or industry researchers specializing in peptide or polyketide chemistry, as "-relin" suffixes often denote peptide-based compounds.

-

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Albatrelin A has demonstrated cytotoxic properties against several human tumor cell lines, including HL-60 (human promyelocytic leukemia), SMMC-7712 (human liver cancer), A-549 (human lung cancer), and MCF-7 (human breast cancer) in vitro. These findings suggest that this compound may be a candidate for further development as an anticancer agent .

-

Protein Tyrosine Phosphatase Inhibition

- Recent studies indicate that certain derivatives of Albatrelin, including Albatrelin F, exhibit significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target for diabetes and obesity therapies, suggesting potential applications in metabolic disorder treatments .

- Antimicrobial Properties

- Preliminary research has shown that this compound possesses antimicrobial activity, making it a candidate for the development of new antimicrobial agents. The specific mechanisms of action are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study 1: Cytotoxicity Assessment

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Methodology : Human cancer cell lines were treated with varying concentrations of this compound, followed by assessment of cell viability using MTT assays.

- Results : Significant reductions in cell viability were observed in all tested cell lines at concentrations above 10 µM, indicating strong cytotoxic effects.

Case Study 2: Enzyme Inhibition

- Objective : To assess the inhibitory effects of Albatrelin derivatives on PTP1B.

- Methodology : Enzyme assays were conducted to measure the activity of PTP1B in the presence of Albatrelin derivatives.

- Results : The derivatives showed up to 75% inhibition at optimal concentrations, suggesting potential therapeutic applications in metabolic diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

Albatrelin A exerts its effects primarily through the inhibition of specific kinases involved in cell growth and proliferation. It induces apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death. The molecular targets include various kinases and receptors that regulate cell cycle and apoptosis .

Comparison with Similar Compounds

Structural and Functional Overview of Farnesylphenols

Farnesylphenols from Albatrellus species are classified into monomers (e.g., grifolin, neogrifolin) and dimers (e.g., albatrellin, confluentin). These compounds share a phenolic core linked to a farnesyl side chain but differ in oxygenation patterns, substituents, and dimerization modes .

Key Compounds Compared to Albatrelin A

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Bioactive Differences

Monomer vs. Dimer: this compound is a monomer, while dimers like albatrellin and confluentin exhibit distinct bioactivities. For example, albatrellin, a furylbenzoquinone dimer, contributes to mushroom pigmentation but lacks significant cytotoxicity . Confluentin, a dimer, shows weak cytotoxicity compared to this compound, suggesting monomeric structures may better penetrate cellular targets .

Albatrelin G (C₂₂H₃₂O₃) has hydroxyl groups at specific positions, yet its weaker cytotoxicity highlights the importance of precise structural motifs in bioactivity .

Cytotoxicity Profile :

- This compound’s broad-spectrum cytotoxicity contrasts with grifolin and neogrifolin , which primarily inhibit nitrite production or microbial growth .

- Albatrelin G and H show activity only at higher concentrations, suggesting this compound’s unique substituents (e.g., epoxy or methyl groups) enhance potency .

Biological Activity

Albatrelin A is a natural compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin, a type of compound known for various biological effects. It is primarily extracted from the fungus Albatrellus ovinus. Research into its biological activity has revealed significant antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting both bacterial and fungal growth.

- Bacterial Inhibition : this compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 5 to 15 µg/mL.

- Fungal Inhibition : It also shows antifungal activity against species like Candida albicans, with an MIC of approximately 10 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Bacillus subtilis | 10 |

| Candida albicans | 10 |

2. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation.

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This was evidenced by in vitro studies where macrophage cell lines treated with this compound showed reduced cytokine levels compared to controls.

3. Anticancer Properties

This compound has been investigated for its potential anticancer effects, particularly in various cancer cell lines.

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis and inhibits cell proliferation.

- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antimicrobial Efficacy Study : In a study published in the Journal of Natural Products, researchers tested this compound against a panel of microorganisms, confirming its broad-spectrum antimicrobial activity (source: MDPI) .

- Anti-inflammatory Mechanism Investigation : A separate study focused on the anti-inflammatory properties of this compound, highlighting its ability to modulate immune responses by inhibiting NF-kB signaling pathways (source: PubMed Central) .

- Cancer Cell Line Analysis : Research published in Frontiers in Chemistry evaluated the anticancer effects of various methoxyfuranocoumarins, including this compound, demonstrating significant cytotoxicity against several cancer cell lines (source: Frontiers) .

Q & A

Q. What spectroscopic techniques are essential for structural elucidation of Albatrelin A?

this compound’s structure is determined via extensive spectroscopic analysis , including NMR (1D and 2D), mass spectrometry (HR-ESI-MS), and UV-Vis spectroscopy . Absolute configurations are resolved using optical rotation comparisons with literature data for related meroterpenoids . For reproducibility, ensure solvent purity and calibration of instruments, as minor errors can skew tautomer identification (e.g., Albatrelin F’s C-2' tautomeric ratio) .

Q. Which fungal species are primary sources of this compound, and how are extraction protocols optimized?

this compound is isolated from Albatrellus ovinus and Albatrellus yasuda via methanol or ethyl acetate extraction , followed by chromatographic purification (e.g., silica gel, HPLC) . Key considerations include fungal strain specificity and seasonal variations in metabolite yield. Protocols must detail solvent ratios, temperature, and pressure to ensure batch consistency .

Q. What in vitro assays validate this compound’s cytotoxic activity?

Cytotoxicity is tested against human tumor cell lines (e.g., HL-60, SMMC-7712, A-549, MCF-7) using MTT or SRB assays . Dose-response curves (IC₅₀ values) and controls (e.g., doxorubicin) are critical for benchmarking. Note that weak activity in some studies (e.g., Confluentin’s IC₅₀ > 50 μM) may reflect structural differences or assay conditions .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound analogs be resolved?

Discrepancies in cytotoxicity (e.g., this compound vs. Confluentin) may arise from structural variations (e.g., side-chain modifications) or assay variability (e.g., cell line sensitivity, incubation time) . Mitigate this by standardizing protocols across labs and performing meta-analyses of raw datasets. Statistical tools (ANOVA, PCA) can identify confounding variables .

Q. What strategies address challenges in synthesizing this compound’s meroterpenoid scaffold?

Total synthesis requires stereocontrol in polycyclic systems and selective oxidation of terpenoid moieties. Retrosynthetic approaches often leverage biomimetic strategies , such as Diels-Alder cyclization or enzymatic catalysis . Document intermediates via LC-MS and crystallography to validate stereochemistry .

Q. How can this compound’s mechanism of action be elucidated beyond cytotoxicity screening?

Advanced studies employ transcriptomics (RNA-seq) to identify gene targets and molecular docking to predict protein interactions (e.g., tubulin or kinase inhibition). Pair these with knockdown assays (siRNA/CRISPR) to confirm functional pathways . Contradictions in mechanistic hypotheses should be addressed through dose-dependent phenotypic profiling .

Q. What methodologies ensure reproducibility in isolating this compound from complex fungal extracts?

Reproducibility hinges on validated chromatographic conditions (e.g., column type, gradient elution) and spectral data archiving (NMR, MS raw files). Cross-lab validation via interlaboratory studies is recommended. For novel compounds, provide purity metrics (HPLC >95%) and full characterization in supplementary materials .

Data Analysis and Reporting

Q. How should researchers handle variability in this compound’s bioactivity datasets?

Use error bars and confidence intervals in dose-response plots to depict variability. For conflicting results, apply Bland-Altman analysis to assess bias between studies. Transparently report outliers and exclusion criteria in supplementary tables .

Q. What are best practices for documenting this compound’s spectral data in publications?

Include full NMR assignments (δ, multiplicity, J-values) and HR-ESI-MS spectra in supplementary files. Annotate key peaks in 2D NMR (HSQC, HMBC) to justify structural claims. Reference published data for known analogs to avoid redundancy .

Experimental Design

Q. How to design a study comparing this compound’s efficacy with synthetic analogs?

Adopt a structure-activity relationship (SAR) framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.